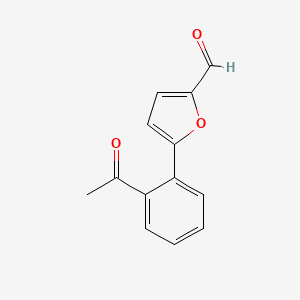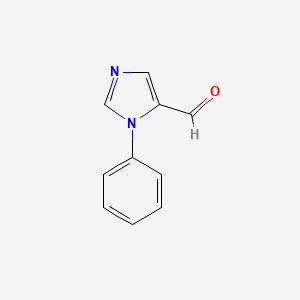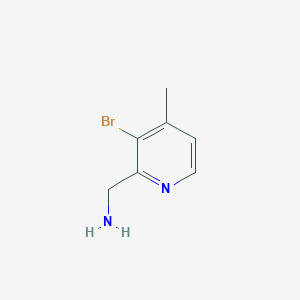![molecular formula C22H17NO2 B12842379 5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)
5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C22H17NO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 4-(benzyloxy)phenylhydrazine, which is then subjected to Fischer indole synthesis with an appropriate aldehyde to form the indole core. The final step involves formylation at the 3-position of the indole ring to introduce the carbaldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic conditions for ether cleavage
Major Products Formed
Oxidation: 5-[4-(Benzyloxy)phenyl]-1H-indole-3-carboxylic acid
Reduction: 5-[4-(Benzyloxy)phenyl]-1H-indole-3-methanol
Substitution: 5-[4-(Hydroxy)phenyl]-1H-indole-3-carbaldehyde
Aplicaciones Científicas De Investigación
5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various bioactive molecules, including potential drugs for treating neurological disorders and cancer
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The compound’s indole core allows it to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)phenyl isocyanate: Used in the synthesis of phenyl urea derivatives.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Exhibits antimicrobial activity.
N-[4-[N-[4-[5-[4-(Benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenyl]sulfamoyl]phenyl]acetamide: Shows anti-inflammatory and antioxidant activities.
Uniqueness
5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde is unique due to its specific structural features, such as the indole core and the benzyloxy substituent. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C22H17NO2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
5-(4-phenylmethoxyphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C22H17NO2/c24-14-19-13-23-22-11-8-18(12-21(19)22)17-6-9-20(10-7-17)25-15-16-4-2-1-3-5-16/h1-14,23H,15H2 |
Clave InChI |
JYONZYXQQBBJEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


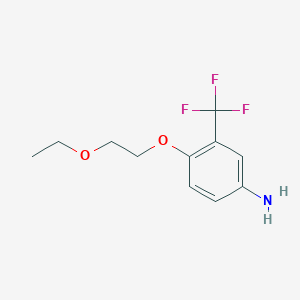
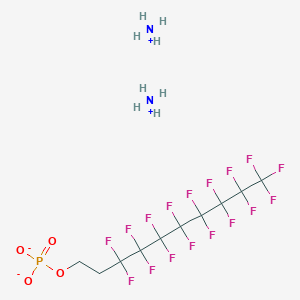
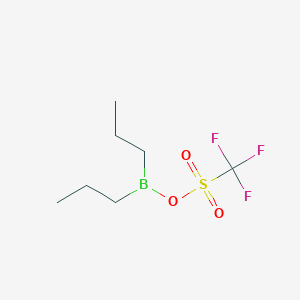
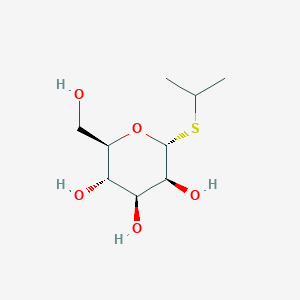
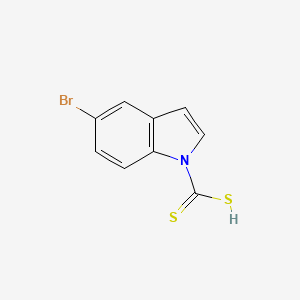
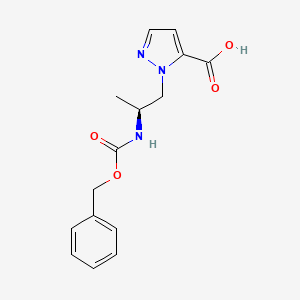
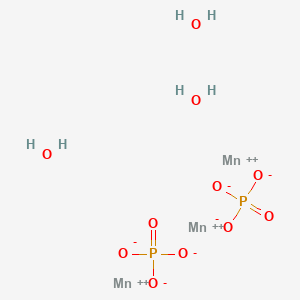
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)

![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
